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  • Product: Methyl (methoxymethyl)methylcarbamate
  • CAS: 76469-93-7

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Protocols & Analytical Methods

Method

Application Note: Methyl (methoxymethyl)methylcarbamate in Peptide Synthesis and Backbone Modification

This Application Note is designed to provide a comprehensive technical guide on the utilization of Methyl (methoxymethyl)methylcarbamate and its related derivatives in peptide synthesis and drug development. This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide on the utilization of Methyl (methoxymethyl)methylcarbamate and its related derivatives in peptide synthesis and drug development.

This guide addresses the specific chemical entity Methyl


-(methoxymethyl)-

-methylcarbamate
(CAS: 533713, often synthesized from methyl methylcarbamate and chloromethyl methyl ether). It distinguishes this reagent from the "Weinreb" amide precursors (

-methoxy-

-methyl) and focuses on its role in

-alkylation
, backbone protection (MOM groups) , and

-acyliminium ion chemistry
.

Executive Summary

The modification of the peptide backbone via


-alkylation is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and oral bioavailability. Methyl (methoxymethyl)methylcarbamate  represents a specialized class of 

-acetal reagents
used to introduce the

-methoxymethyl (MOM) group or to serve as a stable precursor for the reactive

-methyl-methyleneiminium ion
.

This guide details the reaction conditions for:

  • Synthesis of the Reagent: Preparation from primary carbamates.

  • Peptide Backbone Modification: Introducing the

    
    -MOM protecting group to disrupt aggregation (similar to Pseudoprolines and Hmb).
    
  • 
    -Methylation Strategy:  Utilizing the reagent as a masked formaldehyde equivalent for reductive alkylation or electrophilic substitution.
    

Chemical Profile & Mechanism[1][2][3][4]

Reagent Structure and Properties[4]
  • IUPAC Name: Methyl

    
    -(methoxymethyl)-
    
    
    
    -methylcarbamate
  • Formula:

    
    
    
  • Molecular Weight: 133.15 g/mol [1]

  • Functional Class:

    
    -protected 
    
    
    
    -methoxyamine; Carbamate.
  • Key Reactivity: The methoxymethyl (MOM) group on the nitrogen is labile under strong Lewis acidic conditions, generating an electrophilic iminium ion.

Mechanistic Pathway: -Acyliminium Ion Generation

The utility of this reagent lies in its ability to act as a "masked" electrophile. Under acidic catalysis, the methoxy group is eliminated, generating a reactive cation that can be trapped by nucleophiles (such as electron-rich aromatic side chains or silyl enol ethers) or reduced to an


-methyl group.

Primary Reaction Types:

  • Amidoalkylation: Reaction with nucleophiles (e.g., Tryptophan indole ring) to form C-C bonds.

  • Backbone Protection: The

    
    -MOM group prevents hydrogen bond formation, solubilizing "difficult sequences" during Solid Phase Peptide Synthesis (SPPS).
    

Experimental Protocols

Protocol A: Synthesis of Methyl (methoxymethyl)methylcarbamate

Rationale: This reagent is often prepared in-situ or in-house due to the instability of commercial stocks and the regulatory restrictions on its precursor, Chloromethyl methyl ether (MOM-Cl).

Safety Warning: MOM-Cl is a potent carcinogen. All operations must be performed in a high-efficiency fume hood.

Materials:

  • Methyl methylcarbamate (

    
    )
    
  • Chloromethyl methyl ether (MOM-Cl)

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Anhydrous THF or DMF

  • Nitrogen/Argon atmosphere[2]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend NaH (1.1 equiv) in anhydrous THF (0.5 M concentration relative to carbamate). Cool to 0°C.
    
  • Deprotonation: Add Methyl methylcarbamate (1.0 equiv) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add Chloromethyl methyl ether (1.1 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Quench & Workup: Quench carefully with saturated

    
     solution. Extract with Diethyl Ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Distill under reduced pressure to obtain the pure Methyl (methoxymethyl)methylcarbamate as a colorless oil.

Protocol B: Application for Peptide Backbone Modification ( -MOM Installation)

Rationale: Introducing the MOM group onto the amide backbone prevents


-sheet aggregation.

Reagents:

  • Target Peptide (Resin-bound or Solution phase)

  • Methyl (methoxymethyl)methylcarbamate (Reagent)[2]

  • Lewis Acid:

    
     (Trimethylsilyl trifluoromethanesulfonate) or 
    
    
    
  • Solvent: Dichloromethane (DCM)

Procedure:

  • Solvation: Dissolve/swell the peptide (1.0 equiv) in anhydrous DCM.

  • Activation: Add Methyl (methoxymethyl)methylcarbamate (2.0–3.0 equiv).

  • Catalysis: Cool to -78°C. Add

    
     (0.1–0.5 equiv) slowly.
    
    • Note: The Lewis acid activates the methoxy group, facilitating the exchange or insertion. Strict temperature control is required to prevent side reactions.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with Triethylamine (

    
    , 2.0 equiv) or Pyridine.
    
  • Workup: Wash resin (if SPPS) with DCM, DMF, and MeOH. For solution phase, perform aqueous extraction.

Critical Reaction Parameters

ParameterRecommended ConditionCausality / Rationale
Solvent Anhydrous DCM or THFNon-nucleophilic solvents are essential to prevent quenching of the iminium intermediate.
Catalyst TMSOTf or

Strong Lewis acids are required to ionize the

-acetal bond (

cleavage).
Temperature -78°C to 0°CLow temperature suppresses elimination reactions and controls the high reactivity of the iminium ion.
Stoichiometry 2.0–3.0 EquivalentsExcess reagent drives the equilibrium towards the

-alkylated product, especially on solid phase.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the pathway from the carbamate precursor to the reactive iminium ion and its subsequent trapping by a peptide nucleophile.

G cluster_conditions Reaction Conditions Reagent Methyl (methoxymethyl) methylcarbamate Intermediate N-Acyliminium Ion [Me-N+=CH2] Reagent->Intermediate Ionization (-OMe) LewisAcid Lewis Acid (TMSOTf) LewisAcid->Intermediate Product N-Alkylated Peptide (N-MOM / N-Me) Intermediate->Product Electrophilic Attack Peptide Peptide Nucleophile (R-NH-R') Peptide->Product Coupling

Caption: Generation of the reactive N-acyliminium species from Methyl (methoxymethyl)methylcarbamate and its reaction with peptide nucleophiles.

Troubleshooting & Optimization

Common Issues
  • Low Yield: Often caused by moisture. The

    
    -acyliminium ion is extremely sensitive to water, which hydrolyzes it back to the amide and formaldehyde. Solution:  Ensure strictly anhydrous conditions and flame-dried glassware.
    
  • Over-Alkylation: If the peptide contains other nucleophilic side chains (Trp, Tyr, His), they may react with the iminium ion. Solution: Use appropriate side-chain protection (e.g., Boc-Trp(For)-OH) or control temperature strictly (-78°C).

  • Reagent Stability: The reagent can degrade if stored improperly. Solution: Store under Argon at -20°C; distill fresh before critical couplings.

Comparison with Other Methods
  • vs. Reductive Alkylation (Formaldehyde/NaCNBH3): The carbamate method avoids the use of free formaldehyde (cross-linking risk) and allows for "masked" delivery of the methyl group.

  • vs. Methyl Iodide: The carbamate method is more site-selective and avoids the over-methylation to quaternary ammonium salts often seen with MeI.

References

  • Synthesis of N-methylated Peptides

    • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
  • N-Acyliminium Ion Chemistry

    • Speckamp, W. N., & Hiemstra, H. (1985).
  • MOM-Cl and Carbamate Synthesis Protocols

    • Protocol 1: Synthesis of Methyl (methoxymethyl)methylcarbamate.[2] (Derived from standard organotin/carbamate methodologies).

    • (Referenced for synthesis materials list).

  • Backbone Protection (Hmb/MOM concepts)

    • Hyde, C., Johnson, T., & Sheppard, R. C. (1989). Internal aggregation during solid phase peptide synthesis: Dimethoxybenzyl protection. J. Chem. Soc.

Disclaimer: This Application Note is for research purposes only. The synthesis involves carcinogenic intermediates (MOM-Cl) and must be conducted in certified laboratories.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during Methyl (methoxymethyl)methylcarbamate hydrolysis

Topic: Minimizing Side Reactions During Hydrolysis Product: Methyl (methoxymethyl)methylcarbamate (CAS: Generic structure ref) Audience: Organic Chemists, Process Development Scientists Strategic Overview: The "Two-Front...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Hydrolysis Product: Methyl (methoxymethyl)methylcarbamate (CAS: Generic structure ref) Audience: Organic Chemists, Process Development Scientists

Strategic Overview: The "Two-Front" Challenge

Hydrolyzing Methyl (methoxymethyl)methylcarbamate presents a unique chemoselective challenge due to the opposing stability profiles of its two functional groups: the Carbamate (ester/amide character) and the N-Methoxymethyl (MOM) group (hemiaminal ether).

  • The Carbamate (

    
    ):  Requires vigorous basic  or acidic  conditions to hydrolyze.
    
  • The N-MOM Group (

    
    ):  Extremely acid-labile  but generally base-stable.
    

The Critical Instability Cascade: If your goal is to cleave the carbamate to yield the secondary amine (


), you face an intrinsic stability issue. The resulting product, N-methyl-N-methoxymethylamine, is a hemiaminal ether on a secondary amine. In aqueous media (even basic), this species is often unstable and spontaneously decomposes into Methylamine  and Formaldehyde .

Therefore, "minimizing side reactions" largely equates to managing the release of formaldehyde and preventing it from polymerizing or reacting with your desired amine product (Schiff base formation).

Interactive Troubleshooting Modules

Module A: Acid-Catalyzed Hydrolysis (Selective MOM Removal)

Goal: To remove the MOM group while keeping the Methyl Carbamate intact.

Q: I am seeing "+12 Da" or "+14 Da" peaks in my LC-MS after acid treatment. What are these? A: These are Methylene Bridges . When the MOM group cleaves, it releases Formaldehyde (


) . Under acidic conditions, formaldehyde is a potent electrophile. It reacts with the free NH group of your product (Methyl methylcarbamate) to form dimers (

) or hydroxymethyl intermediates (

, +30 Da).

Q: How do I stop the formaldehyde from reacting with my product? A: You must introduce a Formaldehyde Scavenger . The hydrolysis equilibrium is driven by the removal of formaldehyde. If it remains in solution, it causes side reactions.

Protocol: Scavenger-Assisted MOM Deprotection

  • Solvent: Methanol or THF/Water (4:1).

  • Acid: Concentrated HCl (catalytic to stoichiometric).

  • The Fix: Add 5–10 equivalents of Dimedone or Ethylene Glycol .

    • Dimedone reacts irreversibly with formaldehyde to form an inert precipitate.

    • Ethylene Glycol forms dioxolane (volatile), removing

      
       from the reaction sphere.
      
Module B: Base-Mediated Hydrolysis (Carbamate Cleavage)

Goal: To cleave the carbamate (and likely lose the MOM group sequentially).

Q: The reaction is stalled. I’m using NaOH at room temperature, but the starting material persists. A: Methyl carbamates are significantly more stable than standard esters due to the resonance contribution of the nitrogen lone pair. Standard saponification (NaOH/RT) is often insufficient.

Q: I increased the temperature to reflux, and now my reaction mixture is a black tar. Why? A: High-temperature base hydrolysis releases Formaldehyde (from the subsequent breakdown of the N-MOM amine) and Methylamine .

  • Formaldehyde Polymerization: In hot base, formaldehyde undergoes the Cannizzaro reaction or polymerizes into sugars (formose reaction), creating "tar."

  • Maillard-type Reactions: The released methylamine reacts with formaldehyde/polymers to form complex melanoidins.

Q: How do I hydrolyze the carbamate cleanly? A: Use Perhydrolysis (Peroxide-assisted hydrolysis) or non-aqueous conditions to lower the energy barrier.

Protocol: Low-Temp Perhydrolysis (Minimizes Thermal Degradation)

  • Reagents: LiOH (3 equiv) +

    
     (30%, 5 equiv) in THF/Water.
    
  • Mechanism: The hydroperoxide anion (

    
    ) is more nucleophilic than hydroxide (
    
    
    
    ) (alpha-effect), allowing cleavage at lower temperatures (0°C to RT).
  • Quench: Must quench with

    
     to destroy excess peroxide before workup to prevent oxidation of the amine.
    
Module C: The "Silent" Side Reaction (Transesterification)

Q: My product has the wrong mass (+14 Da shift). Is this a methylation? A: If you are using Ethanol as a solvent with a base, you are likely seeing Transesterification .

  • Reaction:

    
    .
    
  • Fix: Always match the alkoxide base and solvent to the ester group (use MeOH/NaOMe for methyl carbamates) OR use a non-nucleophilic solvent like THF or Dioxane.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the specific points where side reactions (in red) occur.

G Substrate Methyl (methoxymethyl) methylcarbamate (Me-N(MOM)-COOMe) Acid Acidic Conditions (HCl/MeOH) Substrate->Acid Base Basic Conditions (LiOH / H2O2) Substrate->Base MOM_Cleavage MOM Cleavage Acid->MOM_Cleavage Fast Formaldehyde Release of Formaldehyde (HCHO) MOM_Cleavage->Formaldehyde Prod_Amide Methyl methylcarbamate (Me-NH-COOMe) MOM_Cleavage->Prod_Amide Side_Dimer SIDE REACTION: Methylene Dimers / Aminals Formaldehyde->Side_Dimer Re-attack on Amide Side_Polymer SIDE REACTION: Formose Sugars / Tars Formaldehyde->Side_Polymer Base Catalyzed Polymerization Prod_Amide->Side_Dimer Carb_Cleavage Carbamate Cleavage Base->Carb_Cleavage Slow (Requires Heat/Peroxide) Intermediate Unstable Hemiaminal (Me-NH-CH2-OMe) Carb_Cleavage->Intermediate Intermediate->Formaldehyde Releases Final_Amine Methylamine (Me-NH2) Intermediate->Final_Amine Spontaneous Hydrolysis

Caption: Divergent hydrolysis pathways. Acid rapidly cleaves the MOM group (left), risking dimer formation. Base cleaves the carbamate (right), leading to spontaneous MOM loss and potential polymerization.

Comparative Data: Reaction Conditions

ParameterAcidic Hydrolysis (HCl)Basic Hydrolysis (NaOH)Perhydrolysis (LiOH/H2O2)
Primary Target MOM Group (Deprotection)Carbamate (Cleavage)Carbamate (Cleavage)
Reaction Temp 0°C to RTReflux (>80°C)0°C to RT
MOM Stability Unstable (

min)
Stable (until carbamate cleaves)Stable (until carbamate cleaves)
Major Side Product Methylene Dimers (

Da)
Polymerized TarsMinimal (if quenched properly)
Recommended Scavenger Dimedone / Ethylene GlycolNone (High dilution)Thiosulfate (Quench)

References & Authoritative Grounding

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed.[1] John Wiley & Sons.[1] (Definitive source on MOM stability and cleavage conditions).

  • Wuts, P. G. M. (2006).[1] "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols".[2] Greene's Protective Groups in Organic Synthesis. (Details acid-catalyzed hydrolysis mechanisms of acetals).

  • Hutchby, M., et al. (2014). "Deprotection of Carbamates: A Review". Chemical Reviews. (Comprehensive guide on carbamate cleavage strategies beyond standard hydrolysis).

  • Jencks, W. P. (1964). "Mechanism and Catalysis of Simple Carbonyl Group Reactions". Progress in Physical Organic Chemistry. (Foundational kinetics of carbamate and hemiaminal hydrolysis).

Sources

Optimization

Overcoming steric hindrance when using Methyl (methoxymethyl)methylcarbamate

Topic: Overcoming Steric Hindrance with Methyl (methoxymethyl)methylcarbamate Core Directive: The Steric Challenge Welcome to the Technical Support Center. You are likely using Methyl (methoxymethyl)methylcarbamate (Reag...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance with Methyl (methoxymethyl)methylcarbamate

Core Directive: The Steric Challenge

Welcome to the Technical Support Center. You are likely using Methyl (methoxymethyl)methylcarbamate (Reagent 1 ) to introduce an


-methyl-N-(methoxycarbonyl)aminomethyl group onto a nucleophile.

Under standard conditions, this reagent serves as a precursor to a highly reactive


-acyliminium ion . However, when your nucleophile is sterically encumbered (e.g., ortho-substituted aromatics, tertiary olefins, or bulky silyl enol ethers), the standard kinetic pathway is blocked. The electrophilic attack fails not because of electronics, but because the activation energy (

)
required to penetrate the steric wall is too high for standard Lewis Acid protocols.

This guide addresses how to modulate the Lewis Acid (LA) strength, solvent shell, and temperature to overcome this barrier without decomposing your sensitive reagent.

Mechanistic Visualization

To troubleshoot, we must visualize the failure point. The reaction proceeds via an


-like mechanism where the methoxy group leaves to form the cationic intermediate.

G Precursor Reagent (1) Methyl (methoxymethyl)methylcarbamate Complex Activated Complex (Coordination to OMe) Precursor->Complex + LA LA Lewis Acid (Catalyst) LA->Complex Iminium Reactive N-Acyliminium Ion [MeOOC-N(Me)=CH2]+ Complex->Iminium - [LA-OMe]- Product Product (C-C Bond Formed) Iminium->Product Path A: Successful Attack (High Energy Input) NoReaction FAILURE: Steric Repulsion Iminium->NoReaction Path B: Steric Clash (Standard Conditions) Nu_Hindered Hindered Nucleophile (Bulky) Nu_Hindered->Product Nu_Hindered->NoReaction

Figure 1: The critical bottleneck is the attack of the hindered nucleophile on the transient


-acyliminium ion. If the steric barrier is not overcome, the ion decomposes or polymerizes.

Troubleshooting & FAQs

Module A: Catalyst Selection (The "Hammer" Approach)

Q: I am using


 with a mesitylene derivative and seeing 0% conversion. The reagent remains unreacted. Why? 

A:


 is often too mild for sterically hindered amidoalkylations.
For hindered substrates, the equilibrium between the precursor and the iminium ion lies heavily to the left (precursor side). A weak Lewis Acid cannot sustain a high enough concentration of the reactive cation to drive the reaction against a steric barrier.

Solution: Switch to a "Harder" or "More Oxophilic" Lewis Acid.

  • Titanium Tetrachloride (

    
    ):  The gold standard for hindered substrates. It coordinates strongly to the methoxy oxygen, forcing ionization.
    
  • Tin Tetrachloride (

    
    ):  A viable alternative if 
    
    
    
    is too aggressive for other functional groups.
  • TMSOTf (Trimethylsilyl triflate): If using silyl enol ethers, this is mandatory. It generates a "naked" cation which is less bulky than a metal-complexed ion pair.

Comparison of Lewis Acids for Steric Hindrance:

Lewis AcidSteric ReachReactivityBest For

LowMildUnhindered primary/secondary nucleophiles.

MediumModerateModerately hindered aromatics.

High High Ortho-substituted aromatics, bulky alkenes.

Low (Naked Ion)Very HighSilyl enol ethers, ketene acetals.
Module B: Reaction Conditions (Thermodynamics vs. Kinetics)

Q: I switched to


, but now I see decomposition products. How do I balance reactivity with stability? 

A: The


-acyliminium ion is unstable. If it sits in solution without reacting (because the nucleophile is slow/bulky), it will decompose. You must synchronize the rate of ionization  with the rate of attack .

Protocol Adjustment:

  • Temperature Ramp: Do not run at Room Temperature (RT) immediately.

    • Start at -78°C . Add the Lewis Acid.[1][2] This forms the pre-complex.

    • Slowly warm to -20°C or 0°C . This provides the thermal energy to cross the activation barrier (

      
      ) specifically for the C-C bond formation, without providing enough energy for decomposition pathways.
      
  • Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

    • Why? These non-coordinating solvents do not compete with the reagent for the Lewis Acid.

    • Advanced Trick: For extreme hindrance, switch to Nitromethane (

      
      ) . It stabilizes the cationic intermediate via solvation, extending its lifetime and allowing the bulky nucleophile more time to attack.
      
Module C: Stoichiometry & Order of Addition

Q: My nucleophile is valuable. Can I use it as the limiting reagent?

A: Not recommended for hindered reactions. Because the electrophile (the iminium ion) is transient and prone to side reactions (dimerization), you need to flood the system with the electrophile to ensure the hindered nucleophile "sees" one.

Recommended Ratio:

  • Nucleophile: 1.0 equiv

  • Reagent (1): 2.0 - 3.0 equiv

  • Lewis Acid: 2.0 - 3.0 equiv

Validated Protocol: High-Steric Amidoalkylation

Objective: Reaction of Methyl (methoxymethyl)methylcarbamate with a sterically hindered nucleophile (e.g., 1,3,5-trimethylbenzene or a tertiary olefin).

Reagents:

  • Methyl (methoxymethyl)methylcarbamate (Reagent 1)

  • Nucleophile (Substrate)[3]

  • 
     (1.0 M in DCM)
    
  • Anhydrous DCM

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the Nucleophile (1.0 equiv) and Reagent 1 (2.0 equiv) in anhydrous DCM (0.2 M concentration relative to nucleophile).

    • Note: Co-solvating them ensures the nucleophile is present the moment the ion is generated.

  • Cooling: Cool the mixture to -78°C using a dry ice/acetone bath.

  • Activation: Dropwise add

    
      (2.0 equiv) over 5 minutes.
    
    • Observation: Solution may turn yellow/orange (formation of the complex).

  • The "Push": Stir at -78°C for 30 minutes. Then, remove the cooling bath and allow the reaction to warm naturally to 0°C .

    • Mechanistic Insight: The low temp allows complexation. The warming provides the kinetic energy to overcome the steric repulsion between the nucleophile and the iminium carbon.

  • Monitoring: Check TLC/LCMS at 0°C. If incomplete after 2 hours, reflux (40°C) may be required (only if using DCE).

  • Quench: Pour the mixture into saturated aqueous

    
     while stirring vigorously.
    
    • Caution:

      
       quenching is exothermic and generates HCl.
      
  • Workup: Extract with DCM (x3), wash with brine, dry over

    
    .
    

References

  • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416.

  • Hiemstra, H., & Speckamp, W. N. (1991). The N-Acyliminium Ion.[4][5][6] Comprehensive Organic Synthesis, 2, 1047-1082.

  • Yazici, A., & Pyne, S. G. (2009). Intermolecular Addition Reactions of N-Acyliminium Ions (Part I). Synthesis, 2009(03), 339-368.

  • Jørgensen, K. A. (2023). An easy-to-perform evaluation of steric properties of Lewis acids. Chemical Science, 14, 3450-3460.

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Methyl (methoxymethyl)methylcarbamate and Its Analogs

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of Methyl (methoxymethyl)methylcarbamate, a compound of interest in various synthetic and developmental pipelines. By juxtaposing its fragmentation behavior with that of the structurally related Methyl N-methylcarbamate, we aim to provide a comprehensive understanding of how subtle structural modifications influence fragmentation pathways, thereby aiding in the confident identification of these and similar molecules.

Introduction to Carbamate Fragmentation

Carbamates are a class of organic compounds derived from carbamic acid. Their mass spectrometric behavior under electron ionization is often characterized by distinct fragmentation patterns that provide valuable structural clues. A key fragmentation pathway for many N-methyl carbamates involves the loss of methyl isocyanate (CH₃NCO), a neutral molecule with a mass of 57 Da. This characteristic loss is a valuable diagnostic tool for identifying this class of compounds. However, the introduction of further heteroatoms, such as the N-alkoxy group in Methyl (methoxymethyl)methylcarbamate, can introduce alternative and competing fragmentation pathways, leading to a more complex mass spectrum.

Experimental Methodology

The data presented in this guide was obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The mass spectra were acquired using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at a standard energy of 70 eV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: A dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

  • Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate compounds based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a high-energy electron beam (70 eV), causing the removal of an electron and the formation of a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ions are energetically unstable and subsequently fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Mass Spectrometry of Methyl (methoxymethyl)methylcarbamate

Molecular Formula: C₄H₉NO₃ Molecular Weight: 119.12 g/mol

The mass spectrum of Methyl (methoxymethyl)methylcarbamate is a testament to the influence of the N-methoxy group on the fragmentation cascade. The molecular ion peak (M⁺•) at m/z 119 is of low abundance, indicating its relative instability under EI conditions.

m/z Relative Intensity (%) Proposed Fragment Ion/Neutral Loss
1195[C₄H₉NO₃]⁺• (Molecular Ion)
9020[M - C₂H₅]⁺•
8815[M - OCH₃]⁺
7430[M - C₂H₅O]⁺
60 100 [CH₃N(O)CH₃]⁺
5985[C₂H₅NO]⁺•
4540[CH₃O=CH₂]⁺
4250[C₂H₄N]⁺
3135[OCH₃]⁺

Interpretation of the Fragmentation Pattern:

The fragmentation of Methyl (methoxymethyl)methylcarbamate is dominated by cleavages around the nitrogen and oxygen atoms. The base peak at m/z 60 is proposed to be the [CH₃N(O)CH₃]⁺ ion, formed through a rearrangement and cleavage of the carbamate group. The presence of a significant peak at m/z 59 , corresponding to the loss of a methoxycarbonyl group, is also a key feature.

Proposed Fragmentation Pathway of Methyl (methoxymethyl)methylcarbamate

G M [C₄H₉NO₃]⁺• m/z 119 F90 [C₂H₉NO₂]⁺• m/z 90 M->F90 - C₂H₅ F88 [C₃H₆NO₂]⁺ m/z 88 M->F88 - OCH₃ F74 [C₂H₄NO₂]⁺ m/z 74 M->F74 - C₂H₅O F60 [C₂H₆NO]⁺ m/z 60 (Base Peak) M->F60 - COOCH₃ F59 [C₂H₅NO]⁺• m/z 59 M->F59 - OCH₃, -H F90->F60 - CH₂O F88->F59 - CHO F42 [C₂H₄N]⁺ m/z 42 F74->F42 - O₂ F45 [C₂H₅O]⁺ m/z 45 F60->F45 - NH₂ F60->F42 - H₂O F31 [CH₃O]⁺ m/z 31 F59->F31 - CO G M [C₃H₇NO₂]⁺• m/z 89 F58 [C₂H₄N]⁺ m/z 58 (Base Peak) M->F58 - OCH₃ F57 [C₂H₂NO]⁺• m/z 57 M->F57 - CH₃OH F44 [CH₅N]⁺• m/z 44 M->F44 - COOCH₃ F32 [CH₄O]⁺• m/z 32 M->F32 - CH₃NCO F29 [CHO]⁺ m/z 29 F58->F29 - CH₃NH

Caption: Proposed fragmentation of Methyl N-methylcarbamate.

Comparative Insights and Structural Elucidation

The comparison of the two mass spectra reveals the profound impact of the N-methoxy group on the fragmentation of the carbamate backbone.

  • Stability of the Molecular Ion: The molecular ion of Methyl (methoxymethyl)methylcarbamate is significantly less abundant than that of Methyl N-methylcarbamate. The presence of the N-O bond introduces a point of weakness, facilitating more rapid fragmentation.

  • Dominant Fragmentation Pathways: While Methyl N-methylcarbamate fragmentation is dominated by a characteristic alpha-cleavage and the loss of methyl isocyanate, the fragmentation of Methyl (methoxymethyl)methylcarbamate is governed by cleavages around the N-O and N-C(O) bonds, leading to a different set of abundant ions.

  • Diagnostic Ions: The base peak at m/z 60 for Methyl (methoxymethyl)methylcarbamate is a key diagnostic ion for this specific structure, distinguishing it from simple N-alkyl carbamates which typically show a base peak resulting from alpha-cleavage. Conversely, the intense peaks at m/z 58 and 57 are strong indicators of an N-methylcarbamate moiety.

Conclusion

This comparative guide demonstrates that while belonging to the same class of compounds, subtle structural variations between Methyl (methoxymethyl)methylcarbamate and Methyl N-methylcarbamate lead to markedly different and diagnostic mass spectrometric fragmentation patterns. An understanding of these differences is crucial for the unambiguous identification of these and related compounds in complex mixtures. The presence of the N-methoxy group in Methyl (methoxymethyl)methylcarbamate introduces new fragmentation pathways that supersede the "classic" carbamate fragmentation, highlighting the importance of considering the entire molecular structure when interpreting mass spectra. This detailed analysis serves as a valuable resource for researchers in drug discovery and development, aiding in the confident structural elucidation of novel N-alkoxy carbamates.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 533713, Methyl methoxy(methyl)carbamate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81151, Methyl methylcarbamate. [Link]

  • NIST. Mass Spectrometry Data Center. [Link]

  • NIST Chemistry WebBook. O-Methyl-N-methylcarbamate. [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Lewis, R. J. (1971). The mass spectra of some N-methylcarbamates. Journal of the Association of Official Analytical Chemists, 54(4), 951-953.
Comparative

A Safer Harbor in Amine Protection: A Comparative Guide to N-(Methoxymethyl) Carbamates versus MOM-Cl

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the success of complex molecular syntheses. For the temporary masking of amine functionalities, chemists have...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the success of complex molecular syntheses. For the temporary masking of amine functionalities, chemists have long navigated a trade-off between efficacy and safety. A prominent example of this dilemma is the use of methoxymethyl (MOM) protection. While effective, the conventional reagent for its installation, chloromethyl methyl ether (MOM-Cl), is a known and regulated carcinogen, casting a long shadow over its utility.[1] This guide provides a comprehensive comparison between the traditional MOM-Cl and a safer, carbamate-based alternative for the introduction of the MOM group onto amines: N-(methoxymethyl) carbamates. We will delve into the mechanistic underpinnings, experimental protocols, and performance data of both methodologies, offering researchers, scientists, and drug development professionals a well-supported basis for making informed decisions in their synthetic endeavors.

The Enduring Utility and Inherent Risks of MOM Protection

The methoxymethyl (MOM) group has been a stalwart in the chemist's toolkit for the protection of alcohols and amines due to its stability in a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[2] Its removal is typically achieved under acidic conditions.[1]

The most common method for the introduction of the MOM group involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).[1] The lone pairs on the oxygen atom in MOM-Cl facilitate the departure of the chloride ion, generating a highly reactive oxonium ion. This potent electrophile is readily trapped by the nucleophilic amine, forming the MOM-protected amine.

However, this high reactivity is a double-edged sword. MOM-Cl is a powerful alkylating agent and a known carcinogen, capable of alkylating DNA.[1] Its handling requires stringent safety protocols, and its use is heavily regulated, prompting the search for safer alternatives.

A Shift in Strategy: The Rise of N-(Methoxymethyl) Carbamates

A significant advancement in circumventing the hazards of MOM-Cl is the in-situ generation of a reactive N-methoxymethylating agent from a carbamate precursor. This approach, pioneered by Barnes and his colleagues, offers a facile, one-pot method for the preparation of MOM-protected carbamates without the direct handling of MOM-Cl.[3][4][5]

The strategy hinges on the formation of a reactive N-chloromethyl carbamate intermediate. This is achieved by the reaction of a carbamate with a chlorinating agent. The transient N-chloromethyl carbamate is then immediately quenched with methanol to yield the desired N-(methoxymethyl) carbamate.[3] This method is tolerant of various other protecting groups, such as Boc, sulfonamides, and acetamides.[3]

Deprotection of these N-MOM carbamates can be accomplished under mild acidic conditions, for instance, using toluenesulfinic acid as a formaldehyde scavenger, which allows for the selective removal of the MOM group in the presence of other acid-sensitive functionalities like a Boc group.[3]

At a Glance: MOM-Cl vs. N-(Methoxymethyl) Carbamates

FeatureMOM-ClN-(Methoxymethyl) Carbamates
Reagent Hazard High (Known Carcinogen)Low (avoids use of MOM-Cl)
Procedure Direct alkylation with MOM-Cl and baseTwo-step, one-pot generation of reactive intermediate followed by methanol quench
Reaction Conditions Basic (e.g., DIPEA, NaH)Neutral to slightly acidic for generation; basic for some precursors
Substrate Scope Broad for primary and secondary aminesBroad, tolerant of various functional groups
Deprotection Acidic hydrolysis (e.g., HCl, TFA)Mild acidic conditions (e.g., toluenesulfinic acid, HCl in MeCN)
Orthogonality Cleaved under acidic conditionsCan be selectively deprotected in the presence of other acid-labile groups (e.g., Boc)

Delving into the Mechanisms

A clear understanding of the reaction pathways is crucial for optimizing conditions and troubleshooting potential issues.

MOM-Cl Protection of Amines

The protection of an amine with MOM-Cl proceeds through a direct nucleophilic substitution. The amine attacks the electrophilic carbon of MOM-Cl, facilitated by a base that neutralizes the generated HCl.

MOM-Cl Protection cluster_reactants Reactants cluster_product Products Amine R₂NH Product R₂N-CH₂OCH₃ Amine->Product Nucleophilic Attack MOMCl CH₃OCH₂Cl MOMCl->Product Base Base ProtonatedBase Base-H⁺Cl⁻ Base->ProtonatedBase Acid Scavenging

Caption: Mechanism of amine protection using MOM-Cl.

N-(Methoxymethyl) Carbamate Formation

This method involves the in-situ formation of a reactive electrophile from a stable carbamate precursor, thereby avoiding the direct use of the hazardous MOM-Cl.

N-MOM Carbamate Formation cluster_step1 Step 1: N-Chlorination cluster_step2 Step 2: Methanolysis Carbamate R-NH-CO₂R' Intermediate R-N(Cl)-CO₂R' Carbamate->Intermediate ChlorinatingAgent [Cl⁺] ChlorinatingAgent->Intermediate N_MOM_Carbamate R-N(CH₂OCH₃)-CO₂R' Intermediate->N_MOM_Carbamate Methanol CH₃OH Methanol->N_MOM_Carbamate

Caption: Two-step, one-pot synthesis of N-(methoxymethyl) carbamates.

Experimental Protocols: A Practical Guide

The following are representative protocols for the protection and deprotection of amines using both methodologies.

Protocol 1: Amine Protection with MOM-Cl

Materials:

  • Amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

Procedure:

  • Dissolve the amine in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Slowly add MOM-Cl to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amine Protection via N-(Methoxymethyl) Carbamate (Adapted from Barnes et al.)[3]

Materials:

  • Carbamate-protected amine (1.0 eq)

  • Anhydrous solvent (e.g., DCM)

  • Chlorinating agent (e.g., N-chlorosuccinimide, NCS) (1.1 eq)

  • Methanol (excess)

Procedure:

  • Dissolve the carbamate-protected amine in the anhydrous solvent under an inert atmosphere.

  • Add the chlorinating agent to the solution and stir at room temperature until the starting material is consumed (monitor by TLC). This generates the N-chloromethyl carbamate in situ.

  • Add an excess of methanol to the reaction mixture to quench the reactive intermediate.

  • Stir for an additional 1-2 hours at room temperature.

  • Perform an aqueous workup, for example, by adding water and extracting with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting N-(methoxymethyl) carbamate by column chromatography.

Protocol 3: Deprotection of an N-MOM Carbamate[3]

Materials:

  • N-(methoxymethyl) carbamate (1.0 eq)

  • Acetonitrile (MeCN)

  • Sodium p-toluenesulfinate (2.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (2.5 eq)

Procedure:

  • Dissolve the N-(methoxymethyl) carbamate in acetonitrile.

  • Add sodium p-toluenesulfinate to the solution.

  • Add concentrated HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to obtain the deprotected carbamate.

  • Purify as needed.

Concluding Remarks: A Safer Path Forward

The development of the N-(methoxymethyl) carbamate methodology represents a significant step towards safer chemical synthesis. By obviating the need for the direct handling of the carcinogenic MOM-Cl, this approach mitigates a substantial occupational hazard without compromising the utility of the versatile MOM protecting group. The operational simplicity of the one-pot procedure and the mild deprotection conditions further enhance its appeal. For researchers and process chemists dedicated to the principles of green chemistry and laboratory safety, the adoption of this carbamate-based strategy for amine protection is a compelling and responsible choice.

References

  • Barnes, D. M., Barkalow, J., & Plata, D. J. (2009). A Facile Method for the Preparation of MOM-Protected Carbamates. Organic Letters, 11(2), 273–275. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • PubMed. (2009). A facile method for the preparation of MOM-protected carbamates. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2009). A Facile Method for the Preparation of MOM-Protected Carbamates. Organic Letters, 11(2), 273-275. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

  • Chem-Station. (2014). Carbamate Protective Groups. Chem-Station. [Link]

  • ResearchGate. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. ResearchGate. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. Eureka | Patsnap. [Link]

  • PubMed. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. ResearchGate. [Link]

  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]

  • MDPI. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. [Link]

  • Google Patents. (n.d.). Carbamoyl chlorides.
  • PubMed. (n.d.). Mechanism of the transition-metal-catalyzed mutarotation reaction of N-(p-chlorophenyl)-beta-D-glucopyranosylamine in methanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). New Carbamates and Related Compounds. The Royal Society of Chemistry. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

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Validation

An In-Depth Guide to the Infrared Spectroscopy of Methyl (methoxymethyl)methylcarbamate

Introduction: Deciphering Molecular Structure with Infrared Light In the landscape of analytical chemistry, particularly within pharmaceutical development and materials science, elucidating the precise structure of a mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Molecular Structure with Infrared Light

In the landscape of analytical chemistry, particularly within pharmaceutical development and materials science, elucidating the precise structure of a molecule is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid, non-destructive, and highly informative method for identifying functional groups within a sample. This guide provides a comprehensive analysis of the expected IR spectral features of Methyl (methoxymethyl)methylcarbamate, a molecule incorporating a tertiary carbamate, an ether linkage, and multiple methyl groups.

Our approach moves beyond a simple recitation of peak positions. We will dissect the molecule's structure, predict the vibrational modes of each functional group, and explain the underlying principles—such as bond strength and electronic effects—that govern their absorption frequencies. This comparative analysis is designed for researchers and scientists who require not just the data, but also a deep, mechanistic understanding of the spectral information to validate synthesis, identify impurities, or study molecular interactions.

Molecular Structure and Predicted Vibrational Modes

Methyl (methoxymethyl)methylcarbamate possesses a unique combination of functional groups, each with characteristic vibrational frequencies. The primary moieties for analysis are the tertiary carbamate, the methoxymethyl ether, and the distinct N-methyl and O-methyl groups.

The Tertiary Carbamate Group: A Tale of Two Bonds

The carbamate functional group is central to the molecule's identity. As a tertiary carbamate, it lacks an N-H bond, meaning we will not observe the characteristic N-H stretching vibrations typically seen in primary and secondary amines or amides around 3300-3500 cm⁻¹.[1][2] Instead, the most prominent features arise from the carbonyl (C=O) and the carbon-nitrogen (C-N) bonds.

  • C=O Stretching Vibration: The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum.[2][3] For aliphatic esters, this peak typically appears between 1750-1735 cm⁻¹.[4] However, in a carbamate, the lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This delocalization of electrons reduces the double-bond character of the C=O bond, weakening it slightly and thus lowering its stretching frequency. Consequently, the C=O stretch for a tertiary carbamate is expected to appear in the range of 1700-1680 cm⁻¹ . This peak will be strong and sharp.

  • C-N Stretching Vibration: The stretching of the C-N bond in the carbamate group is also a key indicator. This vibration typically gives rise to a medium to strong absorption in the 1365-1250 cm⁻¹ region.[5] Its exact position can be influenced by coupling with other vibrations in the fingerprint region.

The Methoxymethyl Ether Linkage: The Asymmetric Signature

The methoxymethyl group (CH₃-O-CH₂-) introduces an ether linkage (C-O-C), which is characterized by a strong and conspicuous C-O stretching band.

  • Asymmetric C-O-C Stretching: The most prominent feature of an ether is the asymmetric C-O-C stretching vibration, which results in a very strong and distinct peak. For aliphatic ethers, this band is typically found between 1150-1060 cm⁻¹ .[6][7] This absorption is often one of the strongest in the fingerprint region of the spectrum and is a clear indicator of the ether functionality.

  • Symmetric C-O-C Stretching: The symmetric stretch is also present but is generally much weaker and can be difficult to identify definitively as it may be obscured by other peaks in the complex fingerprint region.

Alkyl C-H Stretching and Bending Vibrations

The molecule contains three distinct types of sp³-hybridized C-H bonds: those on the N-methyl group, the O-methyl group, and the central methylene (-CH₂-) group.

  • C-H Stretching: All sp³ C-H bonds give rise to stretching absorptions in the region just below 3000 cm⁻¹.[8][9]

    • Asymmetric Stretching (CH₃ & CH₂): These occur at higher frequencies, typically in the 2965-2925 cm⁻¹ range.[8][10]

    • Symmetric Stretching (CH₃ & CH₂): These are found at slightly lower frequencies, generally between 2875-2855 cm⁻¹ .[8] The presence of the oxygen atom in the methoxy group can slightly shift the C-H stretching frequencies of its methyl group to the 2830-2815 cm⁻¹ range.[6]

  • C-H Bending: These vibrations occur at lower frequencies and are crucial for confirming the presence of methyl and methylene groups.[11]

    • CH₃ Asymmetric Bending & CH₂ Scissoring: These vibrations overlap and appear in the 1470-1450 cm⁻¹ region.[8][9]

    • CH₃ Symmetric Bending (Umbrella Mode): This gives a characteristic medium-intensity peak around 1385-1370 cm⁻¹ .[8]

Comparative Summary of Expected IR Peaks

To provide a clear, at-a-glance reference, the expected IR absorption peaks for Methyl (methoxymethyl)methylcarbamate are summarized below. This table serves as a predictive guide for experimental analysis, comparing the molecule's specific groups to established frequency ranges.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Carbamate (N-C=O) C=O Stretch1700 - 1680Strong
C-N Stretch1365 - 1250Medium - Strong
Ether (CH₃-O-CH₂) C-O-C Asymmetric Stretch1150 - 1060Strong
Alkyl C-H CH₃, CH₂ Asymmetric Stretch2965 - 2925Medium - Strong
CH₃, CH₂ Symmetric Stretch2875 - 2855Medium
CH₃ Asymmetric / CH₂ Scissor Bend1470 - 1450Medium
CH₃ Symmetric (Umbrella) Bend1385 - 1370Medium

Visualization of Key Molecular Vibrations

The following diagram illustrates the primary vibrational modes within the Methyl (methoxymethyl)methylcarbamate structure that give rise to its most characteristic IR peaks.

Caption: Key vibrational modes in Methyl (methoxymethyl)methylcarbamate.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol outlines the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a common and robust technique for liquid and solid samples. The trustworthiness of any spectrum relies on a meticulous and repeatable procedure.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR sample analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications. This minimizes drift in the laser and source.

    • Verify that the sample compartment is purged with dry air or nitrogen to reduce interference from atmospheric water vapor (broad absorptions ~3400 cm⁻¹ and sharp peaks ~1600 cm⁻¹) and carbon dioxide (sharp peaks ~2349 cm⁻¹).

  • ATR Crystal Cleaning (Self-Validation Step 1):

    • Causality: The ATR technique is highly sensitive to surface contaminants. Any residue from previous samples will appear in the spectrum.

    • Procedure: Moisten a clean, lint-free wipe with a volatile solvent (e.g., isopropanol or ethanol). Gently wipe the surface of the ATR crystal (typically diamond or zinc selenide). Allow the solvent to fully evaporate.

  • Acquiring the Background Spectrum (Self-Validation Step 2):

    • Causality: This critical step measures the absorbance of the instrument optics, the ATR crystal, and the atmosphere. This spectrum is digitally subtracted from the sample spectrum, ensuring that the final result contains only information from the sample itself.

    • Procedure: With the clean, empty ATR crystal in place, initiate a background scan. A typical setting is 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Procedure: Place a small drop of liquid Methyl (methoxymethyl)methylcarbamate directly onto the center of the ATR crystal. The amount should be just sufficient to completely cover the crystal surface. For solids, a small amount of powder is placed on the crystal and firm pressure is applied with a built-in clamp to ensure good contact.

    • Causality: The IR beam only penetrates a few microns into the sample. Therefore, intimate contact between the sample and the crystal surface is essential for a strong, high-quality signal.

  • Acquiring the Sample Spectrum:

    • Procedure: Using the same scan parameters as the background (e.g., 16 scans, 4 cm⁻¹ resolution), acquire the sample spectrum. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Apply an ATR correction to the data. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline of ~100% Transmittance or 0 Absorbance.

    • Thoroughly clean the ATR crystal with a suitable solvent to prepare for the next sample.

Conclusion

The infrared spectrum of Methyl (methoxymethyl)methylcarbamate is predicted to be highly characteristic, defined by a set of distinct and intense absorptions. The key identifiers are the strong carbonyl (C=O) stretch of the tertiary carbamate group around 1700-1680 cm⁻¹ and the equally strong asymmetric C-O-C stretch of the ether linkage between 1150-1060 cm⁻¹. These peaks, in conjunction with the C-H stretching and bending vibrations, provide a unique spectral fingerprint for the unequivocal identification and characterization of this molecule. By following the rigorous experimental protocol outlined, researchers can obtain high-fidelity data to confidently support their synthetic and developmental objectives.

References

  • Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 49(2), 412–455. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem Compound Database. Retrieved from [Link]

  • Wade, L. G. (2003). Characteristic Group Vibrations of Organic Molecules.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxymethane. Retrieved from [Link]

  • Senent, M. L., & Carvajal, M. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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